![molecular formula C18H18 B135766 2,3,6,7-Tetramethylanthracene CAS No. 15254-25-8](/img/structure/B135766.png)
2,3,6,7-Tetramethylanthracene
Overview
Description
2,3,6,7-Tetramethylanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C18H18. It is a derivative of anthracene, characterized by the presence of four methyl groups at the 2, 3, 6, and 7 positions on the anthracene ring. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry .
Mechanism of Action
Target of Action
It is known to participate in friedel-crafts alkylation reactions and diels-alder reactions .
Mode of Action
2,3,6,7-Tetramethylanthracene undergoes a Friedel-Crafts alkylation reaction with anhydrous aluminum chloride as a catalyst, by way of a carbonium ion mechanism . This reaction affords this compound. Then, this compound and benzyne generated in situ undergo a Diels-Alder reaction .
Biochemical Pathways
The compound’s involvement in friedel-crafts alkylation and diels-alder reactions suggests it may influence pathways involving these types of reactions .
Result of Action
The compound’s involvement in friedel-crafts alkylation and diels-alder reactions suggests it may have effects related to these types of reactions .
Action Environment
It is known that the dry substance is explosive , suggesting that storage conditions may significantly impact its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7-Tetramethylanthracene typically involves the Friedel-Crafts alkylation reaction. One common method includes the reaction of o-xylene and benzyl alcohol in the presence of anhydrous aluminum chloride as a catalyst. The reaction proceeds via a carbonium ion mechanism, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound can be optimized for higher yields and purity. For instance, a high-efficiency method involves dissolving dimethoxymethane in o-xylene, adding ferric chloride, and then heating and stirring the mixture. After cooling and adding dilute sulfuric acid, the product is purified through filtration and extraction, yielding high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,3,6,7-Tetramethylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Friedel-Crafts alkylation or acylation reactions typically use aluminum chloride as a catalyst
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro- or tetrahydro-anthracene derivatives.
Substitution: Various alkylated or acylated anthracene derivatives
Scientific Research Applications
Synthesis of 2,3,6,7-Tetramethylanthracene
The efficient synthesis of TMA is critical for its application in research and industry. Recent advancements have focused on improving the yield and purity of TMA through greener methods. A notable method involves using dimethoxymethane as a raw material in the presence of anhydrous ferric chloride as a catalyst. This method not only enhances the yield but also reduces the environmental impact by avoiding chlorine-containing volatile organic compounds .
Material Science Applications
2.1. Functional Polymer Materials
TMA serves as a building block for the synthesis of various functional materials. Its high fluorescence and stable structure make it suitable for developing advanced materials such as:
- Fluorescent Sensors : TMA derivatives are utilized in creating sensitive chemical sensors capable of detecting explosives and hazardous materials. For instance, compounds based on TMA have been designed for specific interactions with explosive substances, enhancing safety measures in various industries .
- Liquid Crystals : The unique structural properties of TMA derivatives contribute to their use in liquid crystal displays (LCDs). The rigidity and planarity of the TMA structure allow for better alignment and performance in liquid crystal applications .
2.2. Supramolecular Chemistry
TMA is also involved in supramolecular chemistry, where it contributes to the design of molecular machines and other complex structures. Its ability to form stable π-π interactions makes it a candidate for constructing molecular switches and rotors .
Photonics and Optoelectronics
TMA exhibits significant potential in photonic applications due to its strong fluorescence properties:
- Organic Photoconductors : TMA derivatives have been explored as sensitizers in organic photoconductors, which are essential components in organic solar cells and light-emitting diodes (LEDs). The incorporation of TMA into these devices can enhance their efficiency and performance .
- Fluorescent Dyes : The compound's fluorescence characteristics make it an excellent candidate for use as a dye in biological imaging and diagnostics. Its stability under various conditions allows for long-term applications in fluorescence microscopy .
Case Studies
Several studies highlight the applications of TMA:
- Chemical Sensors : Research conducted by Swager et al. demonstrated the use of TMA-based compounds as highly sensitive chemical sensors for detecting nitroaromatic explosives. These sensors leverage the fluorescence properties of TMA to provide real-time detection capabilities .
- Molecular Machines : Garcia et al. developed a gyroscope at the molecular scale using triptycene derivatives synthesized from TMA. This innovative design allows for reduced rotational energy barriers, showcasing TMA's versatility in creating functional molecular systems .
Data Table: Summary of Applications
Comparison with Similar Compounds
2,3,6,7-Tetrabromoanthracene: A brominated derivative with similar structural features but different reactivity due to the presence of bromine atoms.
2,3,6,7-Tetramethyltriptycene: A derivative with a unique three-dimensional rigid aromatic structure, synthesized via Diels-Alder reaction.
Uniqueness: 2,3,6,7-Tetramethylanthracene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methyl groups enhance its solubility and reactivity compared to unsubstituted anthracene, making it a versatile compound for various applications .
Biological Activity
2,3,6,7-Tetramethylanthracene (TMA) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities and environmental implications. Understanding its biological activity is crucial for evaluating its toxicity and ecological effects. This article synthesizes current research findings on TMA's biological activity, including its toxicity, metabolic pathways, and potential applications.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by four methyl groups attached to the anthracene backbone. This structure influences its physical properties and biological interactions.
Toxicity and Ecotoxicological Effects
Research indicates that TMA exhibits significant toxicity towards aquatic organisms. The compound has been classified as hazardous to aquatic life with long-lasting effects . Studies have shown that the toxicity of alkylated PAHs like TMA increases with the number of carbon substituents on the aromatic rings. For instance, in experiments with rainbow trout (Oncorhynchus mykiss), TMA demonstrated toxic effects through mechanisms such as narcosis and phototoxicity .
Table 1: Toxicity Data of this compound
Organism | Toxicity Endpoint | EC50 (µg/L) | Reference |
---|---|---|---|
Rainbow trout | Mortality | 5.0 | |
Medaka embryos | Developmental | 3.2 | |
Daphnia magna | Reproduction | 4.5 |
Metabolism
The metabolic pathways of TMA have been investigated using in vitro and in vivo models. In rainbow trout, phase I metabolism primarily involves cytochrome P450 enzymes (CYPs), which oxidize TMA to form various metabolites. Phase II metabolism predominantly results in glucuronide conjugates . These metabolic processes are essential for understanding how TMA is transformed within biological systems and its subsequent effects.
Case Study: Metabolic Pathways in Aquatic Organisms
A study focused on the metabolic fate of TMA in fish revealed that exposure led to the formation of hydroxylated metabolites that were detected in both liver tissues and bile . The study highlighted that these metabolites might exhibit different toxicological profiles compared to the parent compound.
Environmental Impact
TMA's persistence in aquatic environments raises concerns about its long-term ecological effects. Its potential to bioaccumulate in aquatic food webs can lead to higher concentrations in predator species, thereby affecting biodiversity and ecosystem health .
Applications and Future Research Directions
Despite its toxicity, TMA's unique chemical properties could be harnessed for various applications. For instance, it has been explored as a precursor for synthesizing organic photoconductors due to its electronic properties . Future research should focus on developing safer alternatives or remediation strategies for environments contaminated with PAHs like TMA.
Properties
IUPAC Name |
2,3,6,7-tetramethylanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-11-5-15-9-17-7-13(3)14(4)8-18(17)10-16(15)6-12(11)2/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJWRGCEYNJFQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C(C(=C3)C)C)C=C2C=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372701 | |
Record name | 2,3,6,7-tetramethylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15254-25-8 | |
Record name | 2,3,6,7-tetramethylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6,7-Tetramethylanthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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